![molecular formula C18H24N2O3S B2964538 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1448139-90-9](/img/structure/B2964538.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a thiazepane ring, and a propenone group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the propenone group might undergo addition reactions, while the benzodioxole group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the types of functional groups present .Scientific Research Applications
However, related compounds with benzodioxolyl and thiazepan-4-yl propenone structures have been studied for their potential pharmacological properties, including antimicrobial, antiviral, antibacterial, antifungal, and anti-inflammatory activities . For detailed and specific applications of the compound you’re interested in, you may need to consult specialized scientific databases or contact experts in medicinal chemistry or pharmacology.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-19(2)11-15-12-24-9-3-8-20(15)18(21)7-5-14-4-6-16-17(10-14)23-13-22-16/h4-7,10,15H,3,8-9,11-13H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQBGDCSOFBNFV-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1CSCCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one |
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